molecular formula C25H28N2O4 B4027719 N-(4-anilinophenyl)-3,4,5-triethoxybenzamide

N-(4-anilinophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B4027719
M. Wt: 420.5 g/mol
InChI Key: NXEAZOZDDISOCK-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-3,4,5-triethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an aniline group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with three ethoxy groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-anilinophenylamine, which is then reacted with 3,4,5-triethoxybenzoyl chloride under controlled conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-anilinophenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

Scientific Research Applications

N-(4-anilinophenyl)-3,4,5-triethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(4-anilinophenyl)benzamide
  • N-(4-anilinophenyl)isonicotinamide
  • N-(4-anilinophenyl)methacrylamide

Comparison: N-(4-anilinophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to N-(4-anilinophenyl)benzamide, the triethoxy substitution may enhance its solubility and alter its interaction with biological targets. Similarly, the presence of different substituents in N-(4-anilinophenyl)isonicotinamide and N-(4-anilinophenyl)methacrylamide can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

N-(4-anilinophenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-4-29-22-16-18(17-23(30-5-2)24(22)31-6-3)25(28)27-21-14-12-20(13-15-21)26-19-10-8-7-9-11-19/h7-17,26H,4-6H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEAZOZDDISOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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